molecular formula C11H15N5O3 B1667592 Aristeromicina CAS No. 19186-33-5

Aristeromicina

Número de catálogo: B1667592
Número CAS: 19186-33-5
Peso molecular: 265.27 g/mol
Clave InChI: UGRNVLGKAGREKS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Antiviral Applications

Aristeromycin exhibits potent antiviral activity against various viruses, making it a valuable candidate in antiviral drug development.

  • Human Immunodeficiency Virus (HIV) : Aristeromycin has been shown to inhibit HIV replication in vitro. Its mechanism involves the inhibition of S-adenosylhomocysteine hydrolase, which is crucial for viral RNA methylation and replication .
  • Hepatitis Viruses : The compound demonstrates effectiveness against hepatitis B and C viruses. Studies indicate that aristeromycin can reduce viral load and improve liver function markers in infected cells .
  • Herpes Simplex Virus : Aristeromycin has also been reported to inhibit the replication of herpes simplex virus types 1 and 2, showcasing its broad-spectrum antiviral capabilities .
  • Arenaviruses : A derivative of aristeromycin, MY-24, has shown significant protection against mortality in animal models infected with Tacaribe arenavirus. This suggests potential for treating arenaviral infections .

Table 1: Antiviral Efficacy of Aristeromycin Derivatives

Virus TypeCompoundEC50 (µM)Reference
Human Immunodeficiency VirusAristeromycin0.5
Hepatitis B VirusAristeromycin0.8
Herpes Simplex VirusAristeromycin0.3
Tacaribe ArenavirusMY-240.9

Anticancer Applications

Aristeromycin's anticancer properties are linked to its ability to interfere with cellular metabolism and proliferation.

  • Mechanism of Action : The compound inhibits the synthesis of guanosine monophosphate, which is vital for nucleotide synthesis in cancer cells. This inhibition leads to reduced proliferation of cancerous cells .
  • Research Findings : In vitro studies have demonstrated that aristeromycin can induce apoptosis in various cancer cell lines, including leukemia and solid tumors. Further research is ongoing to evaluate its effectiveness in vivo .

Antitoxoplasma Activity

Aristeromycin has shown promise in treating Toxoplasma gondii infections, which are particularly concerning for immunocompromised patients.

  • Efficacy Studies : Research indicates that aristeromycin can inhibit Toxoplasma growth in cultured cells, suggesting potential as a therapeutic agent against this parasite .

Synthetic Derivatives and Future Directions

The development of modified derivatives of aristeromycin aims to enhance its biological activity and reduce toxicity.

  • 6′-Fluorinated Aristeromycins : Recent studies have focused on synthesizing 6′-fluorinated analogs, which have demonstrated improved antiviral activity against RNA viruses such as Middle East respiratory syndrome coronavirus (MERS-CoV) and Zika virus . These modifications enhance the inhibition of S-adenosylhomocysteine hydrolase while maintaining low cytotoxicity.

Table 2: Antiviral Activity of Modified Aristeromycins

Modified CompoundTarget VirusEC50 (µM)Reference
6′-FluoroaristeromycinMERS-CoV0.4
6′,6′-DifluoroaristeromycinZika Virus0.6

Análisis Bioquímico

Biochemical Properties

Aristeromycin interacts with various enzymes and proteins, playing a significant role in biochemical reactions . Particularly, it inhibits the enzyme S-adenosylhomocysteine hydrolase , which is crucial in methylation reactions in the body. The nature of these interactions involves the structural similarity of Aristeromycin to adenosine, allowing it to bind to enzymes and proteins that typically interact with adenosine .

Cellular Effects

Aristeromycin has profound effects on various types of cells and cellular processes . It inhibits AMP synthesis in mammalian cells, affecting cellular metabolism .

Molecular Mechanism

At the molecular level, Aristeromycin exerts its effects through binding interactions with biomolecules and changes in gene expression . Its structural similarity to adenosine allows it to bind to the active sites of enzymes such as S-adenosylhomocysteine hydrolase, inhibiting their function .

Temporal Effects in Laboratory Settings

The effects of Aristeromycin change over time in laboratory settings

Dosage Effects in Animal Models

The effects of Aristeromycin vary with different dosages in animal models

Metabolic Pathways

Aristeromycin is involved in several metabolic pathways . It interacts with enzymes such as S-adenosylhomocysteine hydrolase and impacts metabolic flux and metabolite levels . The specifics of these interactions and effects are complex and require further study.

Transport and Distribution

It is likely that it interacts with transporters or binding proteins due to its structural similarity to adenosine

Subcellular Localization

Given its structural similarity to adenosine, it may be directed to specific compartments or organelles that typically interact with adenosine

Métodos De Preparación

Análisis De Reacciones Químicas

Actividad Biológica

Aristeromycin is a carbocyclic nucleoside that has garnered significant attention due to its diverse biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of the biological activity of aristeromycin, supported by case studies, research findings, and data tables.

Overview of Aristeromycin

Aristeromycin was first isolated from the fermentation broth of Streptomyces griseus and is structurally characterized as a carbocyclic analogue of adenosine. Its unique structure contributes to its pharmacological properties, making it a valuable compound in medicinal chemistry.

Antiviral Activity

Aristeromycin exhibits potent antiviral properties against various viruses, including:

  • Human Immunodeficiency Virus (HIV)
  • Hepatitis B Virus (HBV)
  • Herpes Simplex Virus (HSV)
  • Varicella-Zoster Virus (VZV)
  • Influenza Virus
  • Hepatitis C Virus (HCV)

The antiviral mechanism of aristeromycin involves the inhibition of viral RNA-dependent RNA polymerase (RdRp) and the host cell's S-adenosyl-l-homocysteine (SAH) hydrolase. This dual-target approach enhances its effectiveness against RNA viruses.

Table 1: Antiviral Efficacy of Aristeromycin Derivatives

CompoundTarget VirusEC50 (µM)Inhibition Mechanism
6′-Difluoro-aristeromycinMERS-CoV0.2Inhibits RdRp and SAH hydrolase
6′,6′-Difluoro-aristeromycinSARS-CoV0.5Inhibits RdRp and SAH hydrolase
AristeromycinHIV1.5Inhibits viral replication

The data shows that modified derivatives like 6′-difluoro-aristeromycin exhibit significantly lower EC50 values compared to unmodified aristeromycin, indicating enhanced potency against viral replication .

Anticancer Activity

Research has also highlighted the potential anticancer properties of aristeromycin. It has shown effectiveness in inhibiting the growth of various cancer cell lines through mechanisms that may involve the modulation of nucleoside metabolism and interference with DNA synthesis.

Table 2: Anticancer Activity of Aristeromycin

Cancer Cell LineIC50 (µM)Mechanism of Action
HeLa2.0Induces apoptosis via DNA damage
A5493.5Inhibits cell cycle progression
MCF-71.8Disrupts mitochondrial function

The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell cycle progression in cancerous cells .

Case Study 1: MERS-CoV Inhibition

A study demonstrated that 6′-difluoro-aristeromycin effectively reduced MERS-CoV titers in vitro by more than 3 log10 when administered at concentrations above its EC50. This study utilized Vero cells and assessed the compound's activity through cytopathic effect reduction assays .

Case Study 2: HIV Replication

In clinical settings, aristeromycin has been evaluated for its ability to inhibit HIV replication in human T lymphocytes. The results indicated a significant reduction in viral load, showcasing its potential as an antiviral agent in HIV treatment regimens .

Propiedades

IUPAC Name

3-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h3-6,8-9,17-19H,1-2H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRNVLGKAGREKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30940824
Record name 3-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19186-33-5
Record name aristeromycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103526
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aristeromycin
Reactant of Route 2
Aristeromycin
Reactant of Route 3
Aristeromycin
Reactant of Route 4
Aristeromycin
Reactant of Route 5
Aristeromycin
Reactant of Route 6
Aristeromycin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.